molecular formula C7H6NNaO4S B13216764 Sodium 2-methyl-5-nitrobenzene-1-sulfinate

Sodium 2-methyl-5-nitrobenzene-1-sulfinate

Cat. No.: B13216764
M. Wt: 223.18 g/mol
InChI Key: AVYGUZMCIBWTEZ-UHFFFAOYSA-M
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Description

Sodium 2-methyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆NNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-methyl-5-nitrobenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process generally includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product, often involving specific temperatures and solvents .

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various sulfonyl derivatives. These products are valuable intermediates in the synthesis of more complex organosulfur compounds .

Scientific Research Applications

Sodium 2-methyl-5-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-methyl-5-nitrobenzene-1-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. It interacts with various molecular targets, facilitating the formation of S–S, N–S, and C–S bonds. These interactions are crucial in the synthesis of complex organosulfur compounds and in modifying biological molecules .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2-methyl-5-nitrobenzene-1-sulfinate is unique due to its nitro and methyl substituents, which influence its reactivity and the types of reactions it can undergo. Compared to sodium benzenesulfinate and sodium toluenesulfinate, it offers different reactivity patterns, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C7H6NNaO4S

Molecular Weight

223.18 g/mol

IUPAC Name

sodium;2-methyl-5-nitrobenzenesulfinate

InChI

InChI=1S/C7H7NO4S.Na/c1-5-2-3-6(8(9)10)4-7(5)13(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

AVYGUZMCIBWTEZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+]

Origin of Product

United States

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